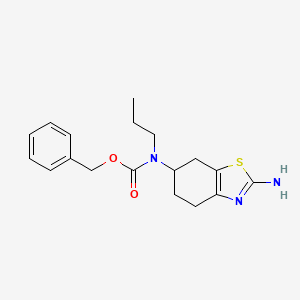

N-Carbobenzyloxy Pramipexole

Description

N-Carbobenzyloxy Pramipexole (CAS: 1797134-75-8) is a derivative of the non-ergoline dopamine agonist pramipexole, which is primarily used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Structurally, it features a carbobenzyloxy (Cbz) protecting group attached to the amine moiety of pramipexole (molecular formula: C₁₈H₂₃N₃O₂S; molecular weight: 345.47 g/mol) . The Cbz group is commonly utilized in organic synthesis to protect amines during reaction sequences, suggesting that this compound may serve as an intermediate in the synthesis of pramipexole or its analogs.

Properties

IUPAC Name |

benzyl N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-2-10-21(18(22)23-12-13-6-4-3-5-7-13)14-8-9-15-16(11-14)24-17(19)20-15/h3-7,14H,2,8-12H2,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYZLZWSJOFMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCC2=C(C1)SC(=N2)N)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzyloxy Pramipexole typically involves the protection of the amine group in Pramipexole. The process begins with the reaction of Pramipexole with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound in high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzyloxy Pramipexole undergoes several types of chemical reactions, including:

Hydrogenation: The carbobenzyloxy group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions:

Catalytic Hydrogenation: Pd/C catalyst, hydrogen gas, and an alcoholic solvent such as ethanol or methanol.

Enzymatic Deprotection: Specific deprotectase enzymes, mild aqueous conditions.

Major Products:

Pramipexole: The primary product obtained after the removal of the carbobenzyloxy group.

Benzyl Alcohol: A byproduct formed during the deprotection process.

Scientific Research Applications

N-Carbobenzyloxy Pramipexole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various Pramipexole derivatives for studying structure-activity relationships.

Biology: Employed in biochemical studies to investigate the role of dopamine receptors in neurological disorders.

Medicine: Utilized in the development of new therapeutic agents for Parkinson’s disease and other dopamine-related conditions.

Industry: Applied in the production of pharmaceutical compounds where selective protection and deprotection of functional groups are required

Mechanism of Action

The mechanism of action of N-Carbobenzyloxy Pramipexole is primarily related to its parent compound, Pramipexole. Pramipexole acts as a dopamine receptor agonist, specifically targeting the D2, D3, and D4 receptors in the brain. By stimulating these receptors, Pramipexole helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome. The carbobenzyloxy group serves as a protective moiety during synthesis and does not significantly alter the pharmacological activity of Pramipexole .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights key structural and chemical differences between N-Carbobenzyloxy Pramipexole and related compounds:

Pharmacological Activity

- Pramipexole API : Binds selectively to dopamine D₂/D₃ receptors, improving motor function in PD and RLS .

- This compound: The bulky Cbz group likely impedes receptor binding, rendering it pharmacologically inactive. Molecular docking studies of other impurities (e.g., mannose adducts) show reduced receptor affinity , suggesting similar limitations for the Cbz derivative.

- Ethyl and Hydroxy Derivatives : Smaller modifications (e.g., ethyl substitution) may alter solubility or metabolism but retain partial activity .

Clinical and Commercial Relevance

- Extended-Release (ER) vs. Immediate-Release (IR) Pramipexole: ER formulations show non-inferior efficacy to IR in PD treatment, with comparable safety profiles .

Biological Activity

N-Carbobenzyloxy pramipexole is a derivative of pramipexole, a well-known non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pramipexole

Pramipexole is recognized for its dopaminergic effects, which are crucial in managing motor symptoms associated with Parkinson's disease. It acts as an agonist at dopamine D2 and D3 receptors, facilitating dopaminergic neurotransmission. Additionally, pramipexole exhibits antioxidant properties, which may contribute to its neuroprotective effects against oxidative stress in neuronal tissues .

Pharmacological Properties

Mechanism of Action:

this compound retains the core structure of pramipexole but with modifications that may enhance its pharmacological profile. The compound is believed to exert its effects through:

- Dopamine Receptor Agonism: Primarily targeting D2 and D3 receptors, enhancing dopaminergic signaling.

- Antioxidant Activity: Reducing reactive oxygen species (ROS) production, thereby protecting neurons from oxidative damage .

- Neuroprotection: Inhibition of mitochondrial transition pore opening, which is associated with programmed cell death in dopaminergic neurons .

Table 1: Biological Activity Summary of this compound

Case Studies

Several case studies have highlighted the effectiveness of pramipexole derivatives, including this compound, in clinical settings:

-

Case Study on Drug-Induced Parkinsonism:

A 51-year-old female patient with bipolar disorder type I exhibited symptoms of drug-induced parkinsonism. Upon switching from lurasidone to pramipexole, significant improvements were noted in both her parkinsonian and depressive symptoms. This suggests that pramipexole can be beneficial not only for motor symptoms but also for mood disorders . -

Long-Term Efficacy Study:

In a study assessing the long-term efficacy of pramipexole extended release (ER), patients showed a statistically significant decrease in the Unified Parkinson Disease Rating Scale (UPDRS-III) scores after 13 weeks of treatment. The mean decrease was reported as 8 points, indicating substantial improvement in motor function .

Research Findings

Recent research has focused on the metabolic pathways and potential advantages of this compound compared to its parent compound:

- Metabolism Studies: Investigations into the metabolic stability of this compound indicate that it may exhibit lower turnover rates in human hepatocytes compared to rat models, suggesting species-specific metabolic pathways that could impact therapeutic efficacy .

- Comparative Effectiveness: A meta-analysis encompassing multiple studies has shown that pramipexole significantly improves motor symptoms and reduces the need for additional dopaminergic therapy, reinforcing its role as a first-line treatment for Parkinson's disease .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing pramipexole derivatives (e.g., 7-Keto Pramipexole) in research settings?

- Methodology: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are standard techniques for structural elucidation and purity assessment. For example, 7-Keto Pramipexole is validated using NMR, MS, and HPLC to ensure compliance with regulatory guidelines for reference standards . These methods enable precise quantification and batch-to-batch consistency in synthesizing derivatives.

Q. How are initial clinical trials designed to evaluate pramipexole’s efficacy in early Parkinson’s disease (PD)?

- Methodology: Phase III randomized, double-blind, placebo-controlled trials are standard. Key elements include:

- Dose titration: Gradual escalation (e.g., 0.375–4.5 mg/day) over 7 weeks to minimize adverse effects like nausea and somnolence .

- Outcome measures: Unified Parkinson’s Disease Rating Scale (UPDRS) parts II (Activities of Daily Living) and III (Motor Examination) to assess symptom severity .

- Maintenance phase: 24-week follow-up to evaluate sustained efficacy and tolerability .

Advanced Research Questions

Q. What mechanisms underlie pramipexole’s neuroprotective effects in dopamine neuron degeneration?

- Methodological Insights: Neuroimaging studies using single-photon emission computed tomography (SPECT) with [(123)I]β-CIT demonstrate that pramipexole slows striatal dopamine transporter loss (5.2% annual decline vs. 6.5% with levodopa) over 46 months. This suggests dopaminergic neuroprotection, potentially via D2/D3 receptor agonism or antioxidant properties . Comparative trial designs with longitudinal imaging and biomarker analysis are critical .

Q. How do researchers resolve contradictions in pramipexole’s impact on cognitive function in PD patients?

- Methodology: Meta-analyses of randomized controlled trials (RCTs) and longitudinal observational studies are employed. For example:

- Cognitive outcomes: While pramipexole improves depressive symptoms via prefrontal D2/D3 receptor binding , it may worsen cognition in advanced PD. Studies stratify patients by baseline cognitive status and use tools like the Mini-Mental State Examination (MMSE) to isolate effects .

- Confounding factors: Adjustments for age, disease stage, and concomitant medications (e.g., levodopa) are essential in data analysis .

Q. What experimental approaches validate pramipexole’s anti-inflammatory potential in neuropathic pain models?

- Methodology: Preclinical studies use chronic constriction injury (CCI) models in rodents to assess allodynia. Intravenous pramipexole reduces IL-1β (pro-inflammatory cytokine) in human monocytes and elevates IL-10 (anti-inflammatory) in rat splenocytes. In vivo efficacy is measured via mechanical allodynia thresholds, while RNA sequencing and ELISA quantify cytokine profiles .

Contradictions and Methodological Challenges

Q. How do studies address pramipexole’s dual role in restless legs syndrome (RLS) exacerbation and treatment?

- Analysis: While pramipexole is FDA-approved for RLS, long-term use (>8 years) may paradoxically worsen symptoms. RCTs with extended follow-up (e.g., 57 months) monitor dose escalation and withdrawal rates. Post-hoc analyses differentiate early efficacy (50–75% symptom reduction) from late-stage tolerance .

Q. What explains discrepancies in pramipexole’s cardiovascular risk profile across studies?

- Methodology: Retrospective cohort studies and meta-analyses are limited by confounding variables (e.g., age, comorbidities). The FDA’s 2012 advisory noted inconclusive heart failure risk data. Current protocols use propensity score matching and pharmacovigilance databases to isolate drug-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.